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Cat. No.: B15598434 Get Quote
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Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Fructose-glutamic acid, an Amadori rearrangement product, is a key molecule formed during

the Maillard reaction between fructose and glutamic acid. This reaction is fundamental to the

flavor development in cooked foods and also occurs endogenously in biological systems. The

stable isotope-labeled version, Fructose-glutamic acid-13C6, in which the six carbon atoms

of the fructose moiety are replaced with carbon-13, serves as an invaluable tracer for metabolic

research and as an internal standard for quantitative analysis. Its use allows for precise

tracking of the metabolic fate of fructose-amino acid adducts and accurate quantification in

complex matrices, which is crucial for studies in food science, nutrition, and the investigation of

glycation processes in various diseases.

Chemical Structure and Properties
Fructose-glutamic acid-13C6 is structurally similar to its unlabeled counterpart, with the key

difference being the isotopic labeling of the fructose unit. This labeling provides a distinct mass

shift, facilitating its identification and quantification by mass spectrometry without altering its

chemical reactivity.
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Chemical Structure:

IUPAC Name: N-(1-Deoxy-D-fructos-1-yl)-L-glutamic acid-13C6

Molecular Formula: C₅¹³C₆H₁₉NO₉[1]

Canonical SMILES: O[13CH2]--INVALID-LINK----INVALID-LINK----INVALID-LINK----

INVALID-LINK--=O)CCC(O)=O">13C=O

Physicochemical Properties
Quantitative experimental data for the physicochemical properties of Fructose-glutamic acid-
13C6 are not readily available in the literature. The following table summarizes the known

properties of the 13C6-labeled compound and predicted properties of its unlabeled analogue,

N-(1-Deoxy-D-fructos-1-yl)-L-glutamic acid.

Property Value Source

Fructose-glutamic acid-13C6

Molecular Weight 315.23 g/mol [1]

CAS Number 1083053-45-5 [1]

N-(1-Deoxy-D-fructos-1-yl)-L-

glutamic acid (Unlabeled)

Molecular Weight 309.27 g/mol [2]

CAS Number 31105-01-8 [2]

Boiling Point (Predicted) 751.5 ± 60.0 °C [2][3]

Density (Predicted) 1.571 ± 0.06 g/cm³ [2][3]

pKa (Predicted) 1.97 ± 0.10 [2]

Solubility Slightly soluble in water [2]

Synthesis of Fructose-Glutamic Acid-13C6
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The synthesis of Fructose-glutamic acid-13C6 is achieved through the Maillard reaction,

specifically via an Amadori rearrangement between D-Fructose-13C6 and L-glutamic acid.

Experimental Protocol: Synthesis
This protocol is adapted from methodologies for the synthesis of related Amadori compounds.

Materials:

D-Fructose-13C6

L-Glutamic acid

Anhydrous methanol

Glacial acetic acid (catalyst)

Procedure:

Reactant Mixture: Suspend equimolar amounts of D-Fructose-13C6 and L-glutamic acid in

anhydrous methanol in a round-bottom flask.

Catalyst Addition: Add a catalytic amount of glacial acetic acid to the suspension.

Reflux: Heat the mixture to reflux with constant stirring. The reaction progress can be

monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room

temperature. Remove the methanol under reduced pressure using a rotary evaporator.

Purification: The resulting residue can be purified using techniques such as column

chromatography on a suitable stationary phase (e.g., silica gel or a cation-exchange resin) to

isolate the Fructose-glutamic acid-13C6.

Characterization: Confirm the identity and purity of the synthesized product using Nuclear

Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and High-Resolution Mass

Spectrometry (HRMS).
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Signaling Pathways and Biological Relevance
Fructose-glutamic acid, as an Amadori product, is implicated in several biological processes,

primarily related to taste perception and the pathological consequences of advanced glycation

end-product (AGE) formation.

Umami Taste Transduction
Fructose-glutamic acid can contribute to the umami or savory taste. The glutamic acid moiety

of the molecule can interact with the T1R1/T1R3 taste receptor, which is the primary receptor

for umami taste.
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Umami taste transduction pathway.

RAGE Signaling Pathway
Amadori products like Fructose-glutamic acid are precursors to Advanced Glycation End-

products (AGEs). AGEs can activate the Receptor for Advanced Glycation End-products

(RAGE), a multi-ligand receptor of the immunoglobulin superfamily. This interaction triggers

intracellular signaling cascades that contribute to oxidative stress, inflammation, and cellular

dysfunction, which are implicated in the pathogenesis of diabetes, atherosclerosis, and

neurodegenerative diseases.
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AGE-RAGE signaling pathway.
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Experimental Protocols: Quantification by LC-
MS/MS
The accurate quantification of Fructose-glutamic acid in complex biological or food matrices is

typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with

a stable isotope-labeled internal standard like Fructose-glutamic acid-13C6.

Sample Preparation (QuEChERS Method)
Homogenization: Homogenize solid samples to a fine powder or slurry.

Extraction:

Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.

Add a known amount of Fructose-glutamic acid-13C6 as an internal standard.

Add 10 mL of water and 10 mL of acetonitrile.

Add salts (e.g., 4 g MgSO₄ and 1 g NaCl) to induce phase separation.

Vortex vigorously and centrifuge.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

Transfer an aliquot of the upper acetonitrile layer to a microcentrifuge tube containing a d-

SPE sorbent (e.g., Primary Secondary Amine - PSA) to remove interfering matrix

components like organic acids, sugars, and lipids.

Vortex and centrifuge.

Final Preparation: Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

LC-MS/MS Analysis
Chromatographic Separation: Use a Hydrophilic Interaction Liquid Chromatography (HILIC)

column for the separation of this polar analyte.
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Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient: A typical gradient would start with a high percentage of acetonitrile, gradually

increasing the water content to elute the polar Fructose-glutamic acid.

Mass Spectrometry Detection:

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte

and the 13C6-labeled internal standard.

Compound Precursor Ion (m/z) Product Ion (m/z)

Fructose-glutamic acid 310.1 e.g., 130.1

Fructose-glutamic acid-13C6 316.1 e.g., 136.1

Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte

to the peak area of the internal standard against the concentration of the analyte standards.

The concentration of Fructose-glutamic acid in the samples is then determined from this

calibration curve.

Experimental Workflow Diagram
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Workflow for LC-MS/MS analysis.
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Conclusion
Fructose-glutamic acid-13C6 is a critical tool for advanced research in food chemistry,

metabolism, and clinical diagnostics. Its use as a stable isotope-labeled internal standard

enables accurate quantification, while its role as a tracer helps in elucidating the complex

metabolic pathways of Amadori products. Understanding its chemical properties, synthesis, and

biological interactions is essential for professionals in drug development and food science who

are investigating the impacts of the Maillard reaction and glycation on human health and food

quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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